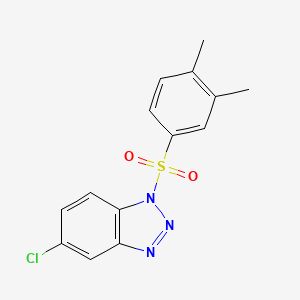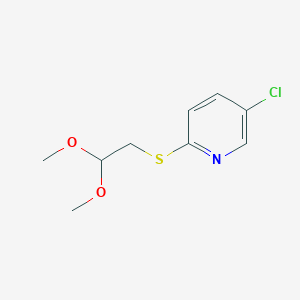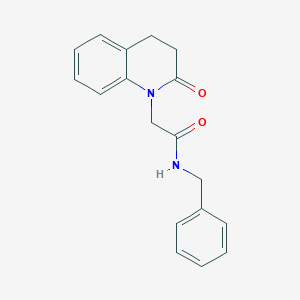
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound is of interest to researchers due to its unique structure and potential applications in drug development. In
Mécanisme D'action
The mechanism of action for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is not fully understood. However, studies have suggested that it may exert its pharmacological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases. Additionally, this compound has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine in lab experiments is its unique structure, which may make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine. One area of research could focus on further elucidating its mechanism of action, which could help to identify new therapeutic targets. Additionally, studies could investigate the potential use of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer. Finally, research could focus on developing new synthetic methods for the production of 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine, which could help to improve its availability for future studies.
Conclusion:
In conclusion, 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a chemical compound that has been studied for its potential pharmacological properties. This compound has shown promise as an anti-inflammatory agent and as a potential chemotherapeutic agent. Further research is needed to fully understand its mechanism of action and to identify new therapeutic targets. Overall, 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine is a compound of interest to researchers in the field of pharmacology and drug development.
Méthodes De Synthèse
The synthesis method for 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine involves the reaction of 2-(2-pyridin-3-ylpyrrolidin-1-yl)acetonitrile with phosphorus oxychloride and hydrogen chloride gas. This reaction results in the formation of the desired compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine has been studied for its potential pharmacological properties. One area of research has focused on its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, which may make it a promising candidate for the treatment of inflammatory diseases.
Another area of research has focused on the potential use of 5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine as a treatment for cancer. Studies have shown that this compound can inhibit the growth of cancer cells in vitro, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
5-chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3/c15-12-5-6-14(17-10-12)18-8-2-4-13(18)11-3-1-7-16-9-11/h1,3,5-7,9-10,13H,2,4,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIBTRGYDZQJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC=C(C=C2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(2-pyridin-3-ylpyrrolidin-1-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,4,6-Trimethylphenyl)methylamino]propane-1,2-diol](/img/structure/B7579250.png)
![3-[(3-Aminonaphthalene-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579256.png)

![1-(3,4-Dihydroxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]ethanone](/img/structure/B7579263.png)



![3-[(3-Chlorophenyl)methylsulfanyl]butan-1-amine](/img/structure/B7579312.png)
![3-[(2-Chloropyridin-3-yl)methylsulfanyl]butan-1-amine](/img/structure/B7579316.png)

![methyl 1-methyl-4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7579331.png)
![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)

![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]acetonitrile](/img/structure/B7579352.png)